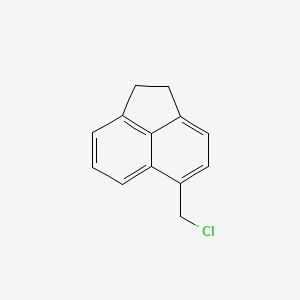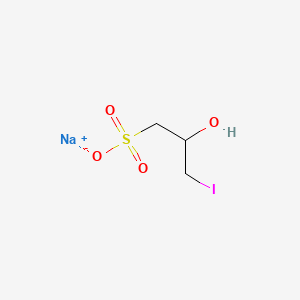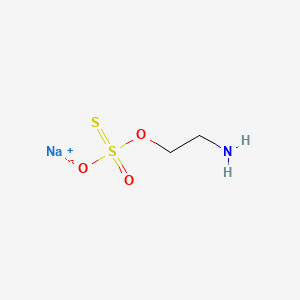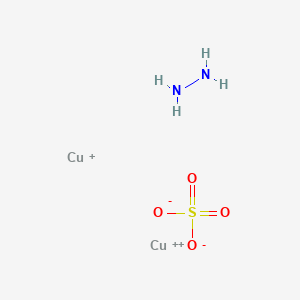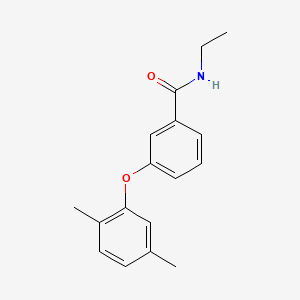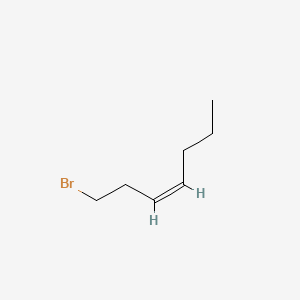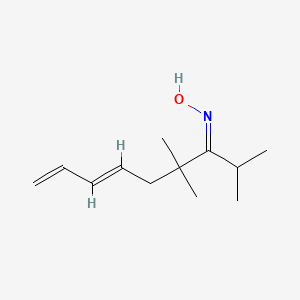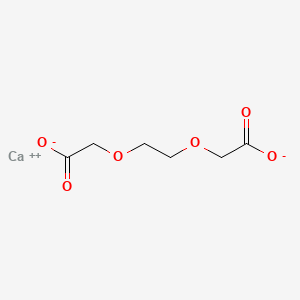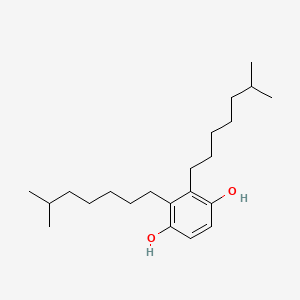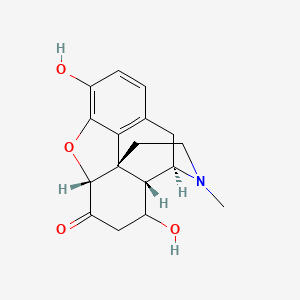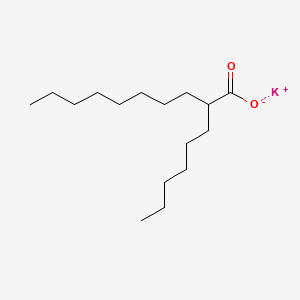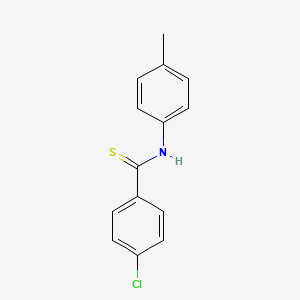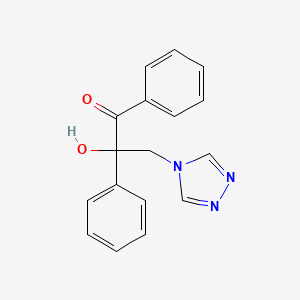
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring
准备方法
The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Diphenyl Groups: The diphenyl groups are introduced through Friedel-Crafts acylation reactions, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, the triazole ring may interact with cytochrome P450 enzymes, affecting their catalytic activity. The diphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased potency.
相似化合物的比较
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- can be compared with other similar compounds, such as:
2-Propanone, 1-hydroxy-: A simpler compound with a hydroxy group and a propanone backbone, lacking the diphenyl and triazole groups.
1,3-Diphenyl-2-propanone: Contains diphenyl groups and a propanone backbone but lacks the hydroxy and triazole groups.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Features additional hydroxy groups and a similar diphenyl-propanone structure but lacks the triazole ring.
The uniqueness of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
107659-28-9 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-12-18-19-13-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |
InChI 键 |
CUTFFXFSISUXBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


